Cas no 898436-90-3 (2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide)

2-Amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a structurally complex indolizine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a multifunctional scaffold combining an indolizine core with substituted aromatic moieties, offering opportunities for targeted molecular interactions. The presence of amino and carboxamide groups enhances hydrogen-bonding capacity, while the chloro-methylphenyl and methoxybenzoyl substituents contribute to steric and electronic modulation. This compound may serve as a valuable intermediate in the synthesis of bioactive molecules or as a lead structure in drug discovery. Its well-defined chemical properties make it suitable for structure-activity relationship studies, particularly in the development of kinase inhibitors or other therapeutic agents.
2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide structure
898436-90-3 structure
Product Name:2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
CAS No:898436-90-3
MF:C24H20ClN3O3
MW:433.886904716492
CID:5484839
PubChem ID:18576453
Update Time:2025-11-01

2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • F2633-0394
    • 898436-90-3
    • STL270794
    • 2-amino-N-(3-chloro-4-methylphenyl)-3-[(4-methoxyphenyl)carbonyl]indolizine-1-carboxamide
    • AKOS016392859
    • 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
    • Inchi: 1S/C24H20ClN3O3/c1-14-6-9-16(13-18(14)25)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)15-7-10-17(31-2)11-8-15/h3-13H,26H2,1-2H3,(H,27,30)
    • InChI Key: FRWFXPHYPNXZDE-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=CC(=C1)NC(C1C(=C(C(C2C=CC(=CC=2)OC)=O)N2C=CC=CC2=1)N)=O

Computed Properties

  • Exact Mass: 433.1193192g/mol
  • Monoisotopic Mass: 433.1193192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 85.8Ų

2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide Pricemore >>

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Additional information on 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Introduction to 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS No. 898436-90-3)

2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 898436-90-3, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The presence of multiple functional groups, including amino, chloro, methyl, and methoxy substituents, as well as the indolizine core structure, makes this compound a subject of interest for synthetic chemists and medicinal researchers.

The structural complexity of 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide contributes to its potential versatility in biological interactions. The indolizine ring system is a well-known motif in natural products and pharmaceuticals, often associated with various pharmacological effects. For instance, indolizine derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The specific arrangement of substituents on the indolizine core in this compound may influence its binding affinity to biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies.

In recent years, there has been a growing interest in developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide represents a promising lead in this context. Its molecular framework suggests potential interactions with enzymes and receptors involved in critical biological pathways. Specifically, the chloro and methyl groups on the phenyl ring may modulate electronic properties, while the methoxy group could influence metabolic stability. These features make it an attractive scaffold for further optimization.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The indolizine core is known to be bioisosteric with other heterocyclic systems that are frequently used in drug design. This similarity allows for the transfer of knowledge and strategies from existing pharmacophores to new molecular entities. Additionally, the presence of multiple reactive sites provides opportunities for derivatization, enabling chemists to fine-tune properties such as solubility, bioavailability, and pharmacokinetics.

The synthesis of 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key steps typically include condensation reactions to form the indolizine ring system, followed by functional group interconversions to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in preclinical studies.

Recent research has begun to explore the biological profile of this compound through both computational modeling and experimental validation. Computational approaches, such as molecular docking and quantum mechanics calculations, have been employed to predict potential binding modes with target proteins. These virtual screening methods help identify promising candidates for further experimental testing, saving time and resources in the drug discovery process. Preliminary experimental data suggest that 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide exhibits notable activity against certain enzymatic targets, warranting further investigation.

The pharmacological potential of this compound is further underscored by its structural resemblance to known bioactive molecules. By leveraging existing knowledge about similar compounds, researchers can make informed predictions about its therapeutic effects. For example, analogs containing indolizine cores have been reported to modulate neurotransmitter release and receptor activity. The unique combination of substituents in 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide may confer distinct advantages over these predecessors.

In conclusion, 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS No. 898436-90-3) represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential biological activities. Its synthesis presents challenges that require innovative synthetic strategies but also offers opportunities for developing novel therapeutic agents. Ongoing research efforts are expected to yield valuable insights into its pharmacological properties and applications across various disease areas.

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